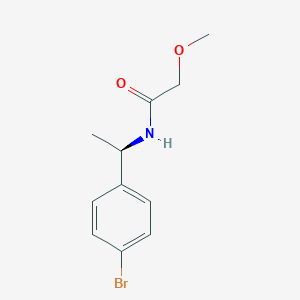

(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide

Description

BenchChem offers high-quality (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-(4-bromophenyl)ethyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-8(13-11(14)7-15-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCLAFYLRVQEJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595918 | |

| Record name | N-[1-(4-Bromophenyl)ethyl]-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960238-03-3 | |

| Record name | N-[1-(4-Bromophenyl)ethyl]-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Characterization of Chiral N-(1-(4-bromophenyl)ethyl) Acetamides

Topic: Thermodynamic properties of chiral N-(1-(4-bromophenyl)ethyl) acetamides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise thermodynamic characterization of N-(1-(4-bromophenyl)ethyl)acetamide (CAS: 186296-23-1 for S-enantiomer; 177750-12-8 for racemate) is a critical step in the development of enantiopure intermediates for pharmaceutical synthesis. As a chiral ligand used in asymmetric hydrogenation and a structural scaffold for bioactive amides, understanding its solid-liquid equilibrium (SLE) and phase behavior is essential for designing efficient chiral resolution processes.

This guide details the physicochemical framework required to determine the thermodynamic stability, solubility profiles, and resolution efficiency of this compound class. It distinguishes the chiral ethyl-acetamide derivative from its non-chiral analog, N-(4-bromophenyl)acetamide (acetanilide), focusing on the specific requirements of enantiomeric separation.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

The thermodynamic behavior of this molecule is governed by the chiral center at the ethyl group, which introduces the possibility of distinct crystalline phases (racemic compound vs. conglomerate).

| Property | Description |

| IUPAC Name | N-[1-(4-bromophenyl)ethyl]acetamide |

| Molecular Formula | C |

| Molecular Weight | 242.11 g/mol |

| Chiral Center | C1 (Ethyl group attachment) |

| Key Functional Groups | Secondary Amide (H-bond donor/acceptor), Aryl Bromide (Lipophilicity/Halogen bonding) |

| Structural Analog | N-(4-bromophenyl)acetamide (Acetanilide, MP: ~166–169 °C) |

Synthesis Pathway

The thermodynamic quality of the material depends on the synthesis route. The most common industrial pathway involves the acylation of 1-(4-bromophenyl)ethylamine.

Thermodynamic Characterization Framework

Characterizing the thermodynamic properties of chiral amides requires a dual approach: analyzing the solid state (melting behavior) and the solution state (solubility).

Solid-State Thermodynamics (Fusion Properties)

The melting point (

-

Racemic Compound: The racemate forms a specific crystal structure different from the enantiomers. The melting point of the racemate is typically higher or distinct from the enantiomer.

-

Conglomerate: The racemate is a mechanical mixture of pure enantiomer crystals. The melting point of the racemate is always lower than that of the pure enantiomer (eutectic behavior).

Key Parameter: Fusion Entropy (

Solubility Modeling

Solubility data in pure and mixed solvents is modeled using thermodynamic equations to predict behavior at different temperatures.

Modified Apelblat Equation:

Used to correlate solubility (

-

A, B, C: Empirical parameters derived from experimental data.

-

Application: Essential for designing cooling crystallization curves.

Van't Hoff Equation:

Used to determine the apparent enthalpy of dissolution (

-

Linearity: A plot of

vs.

Chiral Resolution Thermodynamics

The core utility of this guide is to enable the separation of the S-enantiomer from the racemate. This is governed by the binary melting point phase diagram.

Binary Phase Diagram Analysis

To determine if the N-(1-(4-bromophenyl)ethyl)acetamide forms a racemic compound or conglomerate, one must construct a binary phase diagram using Differential Scanning Calorimetry (DSC).

-

Schröder-Van Laar Equation (Ideal Solubility):

Where

Eutectic Composition

If the system behaves as a conglomerate (rare but desirable), the eutectic composition is 50:50. If it forms a racemic compound (more likely for amides), two eutectic points exist between the racemate and the pure enantiomers.

Resolution Efficiency (

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine

-

Preparation: Weigh 2–5 mg of dried N-(1-(4-bromophenyl)ethyl)acetamide into an aluminum crucible. Seal with a pierced lid.

-

Calibration: Calibrate the instrument using Indium (

C) and Zinc ( -

Run Parameters:

-

Equilibration: Hold at 25°C for 5 minutes.

-

Heating Rate: 5°C/min or 10°C/min to ensure thermal equilibrium.

-

Range: 25°C to 200°C (covering the expected ~160–170°C range based on acetanilide analogs).

-

-

Analysis: Integrate the endothermic melting peak to calculate

(J/g). The onset temperature is recorded as

Protocol 2: Gravimetric Solubility Measurement

Objective: Generate data for Apelblat modeling.

-

Saturation: Add excess solid compound to 10 mL of solvent (e.g., Methanol, Ethanol, Ethyl Acetate) in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (controlled by water bath) for 24 hours.

-

Sampling: Stop stirring and allow solids to settle for 30 minutes.

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45

m). -

Drying: Transfer a known volume to a weighed dish. Evaporate solvent under vacuum at 40°C until constant weight is achieved.

-

Calculation:

Where

Visualization of Thermodynamic Logic

The following diagram illustrates the decision-making process for characterizing the chiral nature of the material based on thermodynamic data.

References

-

Structural Analog Data (Acetanilide) : Title: N-(4-Bromophenyl)acetamide: a new polymorph. Source:Acta Crystallographica Section E (2013). URL:[Link]

-

General Thermodynamic Data : Title: Acetamide, N-(4-bromophenyl)- Phase Change Data.[1][2] Source: NIST Chemistry WebBook, SRD 69.[3][2] URL:[Link]

-

Solubility Modeling Theory : Title: Correlation and prediction of solubility of organic compounds in pure solvents. Source:Fluid Phase Equilibria (Standard Reference for Apelblat Model). URL:[Link]

Sources

Solubility profile of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation development to bioavailability. This technical guide provides a comprehensive framework for determining the solubility profile of (R)-N-(1-Bromophenyl)ethyl)-2-methoxyacetamide, a chiral compound of interest in drug discovery, across a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. By elucidating the causality behind experimental choices and adhering to principles of scientific integrity, this guide serves as a self-validating system for generating a robust and reliable solubility profile.

Introduction: The Criticality of a Solubility Profile

In the landscape of drug development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of a successful formulation strategy.[1] A comprehensive solubility profile provides essential data for selecting appropriate solvent systems for crystallization, purification, and the preparation of dosage forms.[2] For a chiral molecule like (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide, the stereochemistry can significantly influence its physical properties, including solubility, making a detailed investigation imperative.[3]

This guide will navigate the process of establishing the thermodynamic equilibrium solubility of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide, focusing on the widely recognized and reliable shake-flask method.[4] We will delve into the rationale for solvent selection, the intricacies of experimental execution, and the validation of analytical methods to ensure data of the highest quality and integrity.

Physicochemical Properties of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide

Structural Information:

-

IUPAC Name: (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide

-

CAS Number: 960238-03-3[5]

-

Molecular Formula: C₁₁H₁₄BrNO₂

-

Molecular Weight: 272.14 g/mol

Predicted Physicochemical Properties:

| Property | Predicted Value | Rationale and Implications for Solubility Studies |

| Melting Point (°C) | ~110 - 130 | The compound is predicted to be a solid at room temperature. This confirms the suitability of the shake-flask method, which is designed for determining the solubility of solid solutes. The melting point of the related compound N-(4-bromophenyl)acetamide is around 167°C.[6] |

| pKa (acidic/basic) | Amide N-H: ~17-18 (very weakly acidic) Methoxy ether: ~ -3 (non-basic) | The molecule lacks strongly ionizable groups. The amide proton is exceptionally weakly acidic and will not ionize in typical aqueous or organic media. The ether oxygen is also not significantly basic. Therefore, solubility is expected to be largely independent of pH in aqueous systems, and specific acid-base interactions in organic solvents will be minimal. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | The predicted logP suggests that the compound is moderately lipophilic. This indicates that it will likely exhibit poor solubility in water but good solubility in a range of organic solvents. The selection of organic solvents for the solubility study should therefore span a variety of polarities, including both polar and non-polar options. |

Strategic Selection of Organic Solvents

The choice of organic solvents is a critical step in building a comprehensive solubility profile. The selection should be guided by the predicted physicochemical properties of the compound and the potential applications in pharmaceutical processing.[2][7] A diverse set of solvents, covering a range of polarities and hydrogen bonding capabilities, will provide a thorough understanding of the compound's dissolution behavior.

Recommended Solvent Classes for Initial Screening:

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): These protic solvents can act as both hydrogen bond donors and acceptors, potentially leading to good solubility.

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): Aprotic solvents with a carbonyl group that can act as a hydrogen bond acceptor.

-

Esters (e.g., Ethyl Acetate): Common solvents in pharmaceutical processing with moderate polarity.

-

Ethers (e.g., Tetrahydrofuran, 1,4-Dioxane): Aprotic solvents with hydrogen bond accepting capabilities.

-

Aromatic Hydrocarbons (e.g., Toluene): Non-polar solvents that can interact with the bromophenyl ring of the compound.

-

Halogenated Solvents (e.g., Dichloromethane): Often used in synthesis and purification, though their use is becoming more restricted due to safety and environmental concerns.[8]

-

Amides (e.g., Dimethylformamide, Dimethylacetamide): Highly polar aprotic solvents that are often excellent solvents for a wide range of compounds.

The following diagram illustrates the logical workflow for solvent selection:

Caption: Workflow for Strategic Solvent Selection.

Experimental Determination of Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of the saturated state.[4] The following sections provide a detailed protocol.

Principle of the Shake-Flask Method

The method involves adding an excess of the solid compound to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the liquid phase is constant and represents the thermodynamic solubility.

Detailed Experimental Protocol

Materials and Equipment:

-

(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide to a series of vials. A general rule is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a predetermined time (e.g., 24-48 hours). The equilibration time should be sufficient to ensure that the concentration of the dissolved solid is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

The following diagram outlines the experimental workflow:

Caption: Shake-Flask Experimental Workflow.

Analytical Method Validation (HPLC-UV)

A validated analytical method is essential for obtaining accurate and reliable solubility data. The following parameters should be assessed according to ICH guidelines:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by comparing the chromatograms of the compound in solution with a blank solvent.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against a series of known concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking a blank solvent with a known concentration of the compound and measuring the recovery.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of (Hypothetical) Solubility Data for (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide at 25 °C:

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | 150.2 | 0.552 |

| Ethanol | 4.3 | 95.8 | 0.352 |

| Isopropanol | 3.9 | 62.3 | 0.229 |

| Acetone | 5.1 | 210.5 | 0.773 |

| Ethyl Acetate | 4.4 | 125.7 | 0.462 |

| Tetrahydrofuran | 4.0 | 180.4 | 0.663 |

| Toluene | 2.4 | 25.1 | 0.092 |

| Dichloromethane | 3.1 | 250.9 | 0.922 |

| Dimethylformamide | 6.4 | >300 | >1.102 |

Interpretation of Results:

The hypothetical data suggests that (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide exhibits high solubility in polar aprotic solvents like dichloromethane, acetone, and DMF. Its solubility in alcohols decreases with increasing alkyl chain length, which is a common trend. The lower solubility in the non-polar solvent toluene is consistent with the presence of polar amide and ether functional groups in the molecule.

Conclusion and Practical Applications

This technical guide has provided a comprehensive framework for determining the solubility profile of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide in organic solvents. By following the detailed protocols for solvent selection, the shake-flask method, and analytical validation, researchers can generate high-quality, reliable data. This information is invaluable for guiding downstream drug development activities, including:

-

Process Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Crystallization Studies: Identifying suitable solvent systems for obtaining the desired polymorphic form.

-

Formulation Development: Designing stable and effective dosage forms with optimal drug loading and release characteristics.

The principles and methodologies outlined in this guide are broadly applicable to the solubility determination of other novel chemical entities, providing a robust foundation for this critical aspect of pharmaceutical research and development.

References

-

ICH. (2009). Q8(R2) Pharmaceutical Development. [Link]

- Lough, W. J., & Wainer, I. W. (Eds.). (2012). Chirality in drug design and development. John Wiley & Sons.

-

Solubility of Things. (n.d.). Bromobenzene. [Link]

-

SlideShare. (2015). Phase solubility analysis and pH solubility profile. [Link]

-

New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (2016). PubMed Central. [Link]

-

Chemistry LibreTexts. (2021). Thermodynamics of Solubility. [Link]

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PubMed Central. [Link]

-

ResearchGate. (2010). The Structure−Activity Relationship and Physicochemical Properties of Acetamide-Based Brønsted Acid Ionic Liquids. [Link]

-

MDPI. (2025). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. [Link]

-

ResearchGate. (n.d.). Solvent selection for pharmaceuticals. [Link]

-

ResearchGate. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. [Link]

-

MDPI. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). [Link]

-

ACS Publications. (2024). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. [Link]

-

Unipd. (2024). Predicting drug solubility in organic solvents mixtures. [Link]

-

ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Solubility of Things. (n.d.). Stereochemistry: Chirality and Optical Activity. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

- Google Patents. (n.d.).

-

UOU. (n.d.). STEREOCHEMISTRY. [Link]

-

SciSpace. (n.d.). Organic solvents in the pharmaceutical industry. [Link]

-

Rasayan Journal of Chemistry. (2016). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). [Link]

-

ResearchGate. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. [Link]

-

CORE. (n.d.). SOLUBILITY ANALYSIS AND MODELLING FOR PHARMACEUTICAL PRODUCT DESIGN. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

-

PubChem. (n.d.). Acetamide. [Link]

-

MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

StatPearls. (2022). Biochemistry, Dissolution and Solubility. [Link]

-

ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]

-

Rasayan Journal of Chemistry. (2016). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. [Link]

-

Wikipedia. (n.d.). Stereochemistry. [Link]

-

Purdue University. (n.d.). Solubility. [Link]

-

Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

-

DocPlayer. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Technobis Crystallization Systems. (n.d.). Determining solubility curves. [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

Sources

- 1. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. N-(4-bromophenyl)-N-methylacetamide | C9H10BrNO | CID 4324567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. CAS号:960238-03-3-(R)-N-[1-(4-BROMO-PHENYL)-ETHYL]-2-METHOXY-ACETAMIDE - (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide-科华智慧 [kehuaai.com]

- 6. researchgate.net [researchgate.net]

- 7. makorelabs.com [makorelabs.com]

- 8. japsonline.com [japsonline.com]

Literature review of 4-bromophenyl ethyl amide derivatives in medicinal chemistry

The following technical guide provides a comprehensive review of 4-Bromophenyl Amide Derivatives , synthesizing their role as privileged scaffolds in medicinal chemistry.

Executive Summary

The 4-bromophenyl amide motif represents a versatile pharmacophore in modern drug design. Its utility stems from the unique electronic and steric properties of the bromine atom—acting as a lipophilic handle ($ \pi $-halogen bonding) and a reactive site for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide dissects the three primary structural classes of this scaffold:

-

4-Bromoanilides: Derivatives of 4-bromoaniline (e.g., Antimicrobial agents).

-

4-Bromobenzamides: Derivatives of 4-bromobenzoic acid (e.g., CNS active agents).

-

Phenylethylamides: Derivatives containing an ethyl linker (e.g., Endothelin receptor antagonists like Macitentan).

Chemical Space & Structural Classification

The term "4-bromophenyl ethyl amide" encompasses a chemical space defined by the connectivity of the amide bond relative to the brominated aromatic ring.

Structural Variants

-

Type A (Anilides): The nitrogen atom is directly attached to the 4-bromophenyl ring.

-

Core Utility: Antimicrobial and antifungal agents.[1]

-

-

Type B (Benzamides): The carbonyl carbon is attached to the 4-bromophenyl ring.

-

Core Utility: TRP channel modulators and enzyme inhibitors.

-

-

Type C (Sulfamides/Ureas): Bioisosteres where the carbonyl is replaced or extended, often seen in cardiovascular drugs.[2]

Physicochemical Properties (Lipinski Focus)

The bromine substituent at the para position enhances membrane permeability compared to its chloro- or fluoro- analogs due to increased lipophilicity (

Therapeutic Applications & Mechanism of Action

Antimicrobial & Antifungal Agents

Recent studies have highlighted

-

Mechanism: These compounds disrupt bacterial cell wall synthesis and inhibit alkaline phosphatase.

-

Key Data:

Cardiovascular: Endothelin Receptor Antagonists

The most commercially significant application is Macitentan (Opsumit), a dual endothelin receptor antagonist used for pulmonary arterial hypertension (PAH).[2]

-

Structure: Contains a 4-bromophenyl moiety linked via a sulfamide/ethylene glycol chain.

-

Role of Bromine: The 4-bromo substituent fits into a hydrophobic pocket of the

receptor, locking the conformation and extending residence time.

Anticancer: BRD4 and DNMT Inhibitors

Sulfonamide and amide derivatives of 4-bromophenyl scaffolds have shown efficacy in Acute Myeloid Leukemia (AML) by inhibiting Bromodomain-containing protein 4 (BRD4).

Visualizing the Mechanism: Endothelin Pathway Blockade[1]

The following diagram illustrates how 4-bromophenyl derivatives like Macitentan interfere with the Endothelin-1 (ET-1) signaling cascade.

Caption: Mechanism of action for 4-bromophenyl-based Endothelin Receptor Antagonists preventing vasoconstriction.

Synthetic Methodologies

The synthesis of these derivatives typically follows a modular "Amide Coupling

General Synthesis Scheme (Graphviz)[1]

Caption: Modular synthesis workflow allowing for late-stage diversification of the bromine handle.

Detailed Experimental Protocol

Target Compound:

Reagents:

-

4-Bromoaniline (1.0 eq)

-

Furan-2-carbonyl chloride (1.1 eq)

-

Triethylamine (

) (1.5 eq)[2] -

Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve 4-bromoaniline (10 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add

(15 mmol) dropwise at -

Acylation: Slowly add furan-2-carbonyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Work-up: Quench with water (30 mL). Extract the organic layer, wash with 1M HCl (to remove unreacted amine), saturated

, and brine.[2] -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Water to yield the pure amide. -

Validation:

should show the characteristic amide proton singlet (

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifying the 4-bromophenyl amide core.

| Structural Modification | Therapeutic Target | Effect on Activity | Key Reference |

| 4-Br Substitution | Antibacterial (MRSA) | Essential. Replacement with 4-H or 4-F reduces potency significantly due to loss of lipophilicity. | [1] |

| N-Ethyl Linker | Endothelin Receptors | High Potency. The ethylene glycol/sulfamide linker in Macitentan improves solubility and receptor fit. | [4] |

| Heteroaryl Core (Furan/Pyrazine) | Antibacterial | Variable. Pyrazine cores generally show higher metabolic stability than furan cores. | [2] |

| Ortho-Substitution | Anti-inflammatory | Detrimental. Steric hindrance at the 2-position of the phenyl ring often reduces amide bond planarity. | [3] |

Future Perspectives

The 4-bromophenyl amide scaffold is evolving beyond simple small molecules. Current trends indicate its use in:

-

PROTACs: Using the bromine handle to attach E3 ligase recruiters for targeted protein degradation.

-

Radiopharmaceuticals: Substitution of Bromine-79 with Bromine-76/77 for PET imaging applications.

References

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Pharmaceuticals, 2022.[3]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Molecules, 2024. [2]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives. Medicina, 2025.

-

The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 2012.[2][4][5]

-

PubChem Compound Summary: N-(4-Bromophenyl)propionamide. National Library of Medicine. [2]

Sources

Safety data sheet (SDS) and handling precautions for brominated chiral amides

Content Type: Technical Whitepaper

Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers in Pharmaceutical R&D.

Executive Summary

Brominated chiral amides (e.g.,

This guide moves beyond generic safety advice, providing a mechanism-based handling framework. It integrates GHS compliance with process chemistry constraints to ensure both operator safety and the preservation of high-value enantiopurity.

Hazard Profiling: The "Why" Behind the Protocols

To handle these compounds safely, one must understand their reactivity profile.[1] The safety data is not arbitrary; it is a direct consequence of the molecular structure.

Structure-Activity Relationship (SAR) & Toxicity

The core hazard of brominated amides lies in the C–Br bond adjacent to the carbonyl group .

-

Alkylating Potential: The electron-withdrawing carbonyl group activates the

-carbon, making it a potent electrophile. In biological systems, these compounds can alkylate DNA or proteins (cysteine residues), leading to cytotoxicity, skin sensitization, and potential mutagenicity. -

Lachrymatory Effect: Like their structural cousins (

-bromoesters and benzyl halides), volatile low-molecular-weight brominated amides are potent lachrymators, attacking the TRPA1 ion channels in mucous membranes.

The "Silent" Hazard: Stereochemical Instability

While not a direct "safety" hazard to the operator, the risk of racemization is a critical process safety parameter.

-

Mechanism: The

-proton is acidic ( -

Safety Implication: unexpected degradation often leads to "work-up panic," where researchers rush procedures, increasing the likelihood of spills or exposure.

Representative SDS Analysis

Model Compound for Analysis:(2S)-2-Bromo-N-(4-fluorophenyl)propanamide Physical State: White to off-white crystalline solid.

GHS Classification & Interpretation

| GHS Class | Category | Hazard Statement | Technical Interpretation |

| Skin Corr./Irrit. | 1B | H314: Causes severe skin burns.[2] | The |

| Eye Dam. | 1 | H318: Causes serious eye damage.[3] | High reactivity with corneal tissue. Immediate irrigation is critical to prevent permanent opacity. |

| Skin Sens. | 1 | H317: May cause allergic skin reaction. | Haptenization: The compound binds to skin proteins, triggering an immune response upon re-exposure. |

| Aquatic Chronic | 2 | H411: Toxic to aquatic life.[2] | Halogenated organics are persistent. Do not discharge into aqueous waste streams.[4] |

Critical SDS Gaps

Most commercial SDSs are generic. They often miss:

-

Photolytic Instability: The C–Br bond is homolytically labile under UV light, generating radical species that can initiate runaway polymerization or degradation.

-

Incompatibility with Ketones: Acetone is a common cleaning solvent, but in the presence of base, it can react with

-bromoamides, creating toxic byproducts.

Engineering Controls & PPE Selection

Trusting "standard lab gloves" is a common failure mode. Halogenated compounds can permeate standard nitrile rapidly.

Personal Protective Equipment (PPE) Matrix

-

Primary Glove: High-Grade Nitrile (minimum 0.11 mm) .

-

Rationale: Standard nitrile offers fair protection against solids.

-

-

Double Gloving Protocol: REQUIRED when handling solutions (DCM, THF).

-

Respiratory:

-

Solid Handling: N95/P100 particulate respirator if outside a hood (not recommended).

-

Solution Handling: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if fume hood containment is breached.

-

Engineering Control Workflow

Figure 1: Decision logic for handling brominated chiral amides based on physical state. Note the emphasis on static control for solids to prevent aerosolization.

Operational Protocols

Storage & Stability (The "Self-Validating" System)

To ensure safety and quality, storage protocols must prevent the formation of degradation products (HBr) which can pressurize containers.

-

Temperature: Store at 2–8°C .

-

Atmosphere: Argon or Nitrogen backfill is mandatory. Oxygen can promote radical degradation of the C-Br bond.

-

Container: Amber glass (UV protection) with Teflon-lined caps. Do not use metal spatulas (risk of metal-catalyzed coupling).

-

Visual Check: A color change from white to yellow/brown indicates bromine liberation. Quarantine immediately.

Spill Response Strategy

Scenario: Spillage of 5g solid

-

Evacuate & Ventilate: These solids can sublime or aerosolize. Clear the immediate area.[3][4][5][6][9]

-

PPE Upgrade: Don double gloves and a Tyvek sleeve/apron.

-

Neutralization (The "Soft" Approach):

-

Do NOT use strong base (NaOH) to clean; this may cause rapid exothermic polymerization or violent hydrolysis.

-

Protocol: Cover with a mixture of sand and soda ash (

) or a commercial sol-gel absorbent.

-

-

Cleanup: Scoop (plastic tools only) into a wide-mouth jar. Label as "Halogenated Organic Solid - Toxic."

-

Decontamination: Wash surface with a dilute surfactant solution, then water. Avoid acetone (reactivity risk).

Waste Disposal

-

Stream: Halogenated Organic Waste .

-

Segregation: NEVER mix with:

-

Strong oxidizers (peroxides).[10]

-

Strong bases (alkoxides, hydroxides) - risk of exotherm.

-

Azides (risk of forming explosive azido-amides).

-

Synthesis Case Study: Preventing Racemization

Context: Synthesis of a

The Challenge: The starting material, (2S)-2-bromo-N-benzylpropanamide, is prone to racemization if the reaction pH drifts basic.

Safe Workflow:

-

Reagent Prep: Degas all solvents (DCM or Toluene) prior to adding the amide. Oxygen inhibits the radical mechanism and promotes side reactions.

-

Base Selection: If a base is required for downstream coupling, use non-nucleophilic, bulky bases (e.g., 2,6-lutidine) rather than TEA or NaOH to minimize

-proton abstraction. -

Quenching: Quench reactions with dilute aqueous acid (0.1 M HCl) rather than basic workups to lock the stereocenter immediately upon reaction completion.

Figure 2: Mechanistic pathway of racemization. Safety protocols must avoid conditions (Base/Heat) that favor the red path.

References

-

United Nations Economic Commission for Europe (UNECE). (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 2-Bromoacetamide (Analogous Hazard Data). Retrieved from [Link]

-

ECHA (European Chemicals Agency). (2024). C&L Inventory: Alpha-bromoamides hazard classes. Retrieved from [Link]

-

University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. lobachemie.com [lobachemie.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. carlroth.com [carlroth.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. chemical.kao.com [chemical.kao.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. semspub.epa.gov [semspub.epa.gov]

- 10. bucknell.edu [bucknell.edu]

Pharmacophore analysis of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide

An In-Depth Technical Guide to the Pharmacophore Analysis of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide as a Putative FAAH Inhibitor

Abstract

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an abstract representation of the essential molecular features required for biological activity.[1][2][3] This guide offers a comprehensive, in-depth walkthrough of a structure-based pharmacophore analysis for the compound (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide. Lacking established biological data for this specific molecule, we postulate a scientifically plausible hypothesis: its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a well-validated therapeutic target for pain and inflammation.[4][5] This document serves as a technical whitepaper for researchers and drug development professionals, detailing the strategic rationale, step-by-step protocols, model validation, and application of the resulting pharmacophore hypothesis.

Introduction: The Rationale for Pharmacophore Modeling

The concept of a pharmacophore, first articulated by Paul Ehrlich, describes the specific arrangement of steric and electronic features that a molecule must possess to interact with a biological target and elicit a response.[2] In computational chemistry, a pharmacophore model is a 3D map of these essential features—such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and ionizable groups.[1][6] This model acts as a powerful filter, enabling the rapid screening of vast chemical libraries to identify novel compounds that fit the required interaction pattern, a process far more efficient than traditional high-throughput screening.[7][8]

Pharmacophore modeling can be broadly categorized into two approaches:

-

Ligand-Based (LBPM): Utilized when the 3D structure of the target is unknown, this method derives a common feature hypothesis from a set of known active molecules.[1][9][10]

-

Structure-Based (SBPM): Employed when the target's 3D structure is available (e.g., from X-ray crystallography), this method analyzes the active site to identify key interaction points, creating a pharmacophore based on the receptor's complementary features.[1][11]

This guide will focus on the structure-based approach, leveraging the known crystal structure of our hypothetical target, FAAH, to analyze the binding potential of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide.

The Biological Target: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a critical role in the endocannabinoid system. Its primary function is to hydrolyze and terminate the signaling of a class of lipid transmitters, most notably the endogenous cannabinoid anandamide (AEA). By degrading AEA, FAAH modulates a wide array of physiological processes. Pharmacological inhibition or genetic deletion of FAAH leads to elevated levels of endogenous cannabinoids, resulting in analgesic (pain-relieving), anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[12][13] This makes FAAH a highly attractive and well-validated therapeutic target for developing treatments for chronic pain, anxiety disorders, and inflammatory conditions.[4][5]

The FAAH active site contains an unusual Ser-Ser-Lys catalytic triad (specifically Ser241, Ser217, Lys142) that facilitates the hydrolysis of the amide bond in its substrates. The site also features a "membrane access channel" and an "acyl-chain binding" channel, which accommodate the lipophilic portions of its substrates.[5] Understanding these features is paramount for designing effective inhibitors.

The Ligand of Interest: (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide

The subject of our analysis is a chiral acetamide derivative. A thorough understanding of its structural components is the first step in hypothesizing its interaction with a target.

2.1. Structural Features and Physicochemical Properties

The molecule comprises several key functional groups that can contribute to target binding:

-

4-Bromophenyl Ring: A bulky, hydrophobic group that can engage in hydrophobic and aromatic stacking interactions. The bromine atom can potentially form halogen bonds.

-

(R)-Stereocenter: The specific stereochemistry at this carbon dictates the 3D orientation of the substituents, which is critical for precise fitting into a chiral binding pocket.

-

Amide Group: This central feature contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it a prime candidate for forming key interactions with polar residues in an active site.

-

Methoxy Group: The ether oxygen can act as a hydrogen bond acceptor.

A summary of its calculated properties is presented below.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C11H14BrNO2 | Defines the elemental composition. |

| Molecular Weight | 272.14 g/mol | Falls within the typical range for small molecule drugs (Lipinski's Rule of Five). |

| logP (calculated) | ~2.5 | Indicates good lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 1 | The amide N-H group. |

| Hydrogen Bond Acceptors | 3 | The amide carbonyl oxygen, the methoxy oxygen. |

| Rotatable Bonds | 4 | Provides conformational flexibility, allowing adaptation to the binding site. |

Methodology: A Step-by-Step Protocol for Structure-Based Pharmacophore Generation

This section outlines a rigorous, self-validating protocol for generating and validating a pharmacophore model for the FAAH active site and assessing the fit of our target molecule. We will use a human FAAH crystal structure (e.g., PDB ID: 3PPM) as our starting point.

Experimental Protocol 1: Receptor-Ligand Preparation

Causality: The raw data from the Protein Data Bank (PDB) is not immediately suitable for computational modeling. It requires meticulous preparation to correct for missing atoms, assign correct protonation states (which are pH-dependent and critical for hydrogen bonding), and minimize energy to relieve steric clashes. This ensures the receptor structure is as close to a physiologically relevant state as possible.

-

Obtain Crystal Structure: Download the 3D coordinates for human FAAH, preferably co-crystallized with an inhibitor, from the PDB (e.g., 3PPM).

-

Receptor Preparation:

-

Load the structure into a molecular modeling software suite (e.g., BIOVIA Discovery Studio, Schrödinger Maestro, MOE).[6][14]

-

Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.

-

Add hydrogen atoms, as they are typically not resolved in X-ray crystallography.

-

Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on a physiological pH of 7.4.

-

Perform a constrained energy minimization of the receptor to relax the structure, particularly the newly added hydrogens, while keeping the backbone atoms fixed.

-

-

Ligand Preparation ((R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide):

-

Sketch the 2D structure of the molecule and convert it to a 3D representation.

-

Generate a set of low-energy, stereochemically correct conformers. This is a critical step, as the molecule's bioactive conformation (how it sits in the binding pocket) may not be its global minimum energy conformation in solution.[10] A typical protocol would generate up to 255 conformers within an energy window of 20 kcal/mol above the global minimum.[9]

-

Workflow for Structure-Based Pharmacophore Generation

The following diagram illustrates the logical flow from initial data retrieval to the generation of a refined pharmacophore hypothesis.

Caption: Workflow for generating a structure-based pharmacophore model.

Experimental Protocol 2: Pharmacophore Hypothesis Generation and Mapping

Causality: The goal is to abstract the complex protein-ligand interactions into a simple 3D feature map. By analyzing the geometry and chemical nature of the FAAH active site, we can define locations and types of interactions a potent ligand must satisfy.

-

Active Site Identification: Define the binding pocket based on the location of the catalytic triad (Ser241, Ser217, Lys142) and surrounding residues.

-

Feature Generation: Using a tool like Discovery Studio's Catalyst or LigandScout, automatically identify all potential pharmacophoric features within the defined active site.[2][15][16] These features are based on the receptor's properties (e.g., a backbone NH is a potential H-bond donor feature).

-

Hypothesis Refinement: Cluster the generated features and select the most relevant ones to form a final hypothesis. A good hypothesis will typically consist of 4 to 6 features. Based on known FAAH inhibitors, a plausible hypothesis would include:

-

Two Hydrogen Bond Acceptor (HBA) features interacting with the serine residues.

-

One Hydrogen Bond Donor (HBD) feature.

-

One or two Hydrophobic (HY) features to occupy the acyl-chain binding channel.

-

An exclusion volume set to represent the boundaries of the binding pocket.

-

-

Ligand Mapping: Align the pre-generated conformers of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide against the final pharmacophore hypothesis. The software will calculate a "fit score" for each conformer, indicating how well its features superimpose onto the hypothesis features. A high fit score suggests the molecule can adopt a conformation that satisfies the key interaction requirements for binding to FAAH.

| Feature Type | Plausible Interacting Residue(s) | Geometric Constraint (Distance Å) |

| HBA 1 | Ser241 | 2.8 ± 0.5 |

| HBA 2 | Ser217 | 3.0 ± 0.5 |

| HBD 1 | Backbone Carbonyl | 3.1 ± 0.5 |

| HY 1 | F432, F381 | N/A |

| HY 2 (Aromatic) | W531 | N/A |

Caption: Table of hypothetical pharmacophore features for FAAH inhibition.

The Imperative of Model Validation

Trustworthiness: A pharmacophore model is merely a hypothesis. Its predictive power—the ability to correctly distinguish active compounds from inactive ones—must be rigorously validated before it can be trusted for applications like virtual screening.[8] The standard method involves challenging the model with a test set of known active inhibitors and a much larger set of "decoys" (molecules presumed to be inactive).

Experimental Protocol 3: Pharmacophore Model Validation

Causality: This protocol creates a self-validating system. If the model is meaningful, it should preferentially identify known active molecules from a pool of chemically similar but topologically distinct inactive molecules. Statistical metrics quantify this success.

-

Dataset Preparation:

-

Active Set: Compile a list of at least 20-30 known, structurally diverse FAAH inhibitors with high potency (e.g., IC50 < 1 µM).

-

Decoy Set: Generate a set of decoy molecules (typically 50-100 decoys for each active molecule). Decoys should have similar physicochemical properties (e.g., molecular weight, logP) to the actives but different 2D structures to avoid topological bias.

-

-

Database Screening: Screen the combined database (actives + decoys) against the pharmacophore hypothesis. Each molecule will be given a fit score.

-

Statistical Analysis: Calculate key validation metrics to assess the model's performance.

| Metric | Formula | Interpretation | Ideal Value |

| Total Hits (Ht) | Number of molecules that match the pharmacophore | - | - |

| Active Hits (Ha) | Number of known actives that match | - | - |

| Enrichment Factor (EF) | (Ha/Ht) / (A/D) where A=total actives, D=total molecules | How much better the model is than random selection | > 1.0 |

| Goodness of Hit (GH) Score | ((Ha * (3A + Ht)) / (4 * Ht * A)) * (1 - ((Ht - Ha) / (D - A))) | A score balancing actives vs. inactives hit | 0.8 - 1.0 (Good) |

Caption: Key statistical metrics for pharmacophore model validation.

Workflow for Pharmacophore Model Validation

Caption: Workflow for the statistical validation of a pharmacophore model.

Conclusion and Application

This guide has detailed a comprehensive, structure-based workflow for the pharmacophore analysis of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide as a hypothetical inhibitor of FAAH. By grounding our analysis in the known biology and structure of FAAH, we established a scientifically rigorous framework. The process involved meticulous preparation of the receptor and ligand, generation of a feature-based hypothesis from the enzyme's active site, and a critical validation protocol to establish the model's trustworthiness and predictive power.

A successfully validated pharmacophore model for FAAH, which maps our ligand of interest with a high fit score, provides strong computational evidence that the molecule is a viable candidate for synthesis and biological testing. Furthermore, the model transcends the analysis of a single compound; it becomes a powerful 3D query for virtual screening campaigns.[17] This allows for the efficient mining of large corporate or commercial databases (e.g., ZINC, Enamine) to identify novel, structurally diverse compounds that also fit the essential binding features, accelerating the discovery of new chemical entities for the treatment of pain and inflammation.[14][15]

References

- Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.

- Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.).

-

Frontiers. (2026, January 7). Pharmacophore modeling: advances and pitfalls. Available at: [Link]

-

Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Available at: [Link]

-

PubMed. (n.d.). Application of computational methods to the design of fatty acid amide hydrolase (FAAH) inhibitors based on a carbamic template structure. Available at: [Link]

-

ResearchGate. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Available at: [Link]

-

Nanotechnology Perceptions. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Available at: [Link]

-

LinkedIn. (2025, May 15). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Available at: [Link]

-

ACS Omega. (2023, September 26). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. Available at: [Link]

-

PubMed. (2007, March 15). Pharmacophore modeling in drug discovery and development: an overview. Available at: [Link]

-

PMC. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach. Available at: [Link]

-

Bio-protocol. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling. Available at: [Link]

-

ACS Publications. (2022, December 16). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Available at: [Link]

-

PMC. (n.d.). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. Available at: [Link]

-

MDPI. (2018, November 27). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Available at: [Link]

-

PMC. (n.d.). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. Available at: [Link]

-

Click2Drug. (2018, April 5). Directory of computer-aided Drug Design tools. Available at: [Link]

-

ResearchGate. (n.d.). Computational workflow for structure-based pharmacophore modelling. Available at: [Link]

-

MDPI. (2021, December 28). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Available at: [Link]

-

PubMed. (2025, February 6). Pharmacophore modeling in drug design. Available at: [Link]

-

Schrödinger. (n.d.). Phase. Available at: [Link]

-

J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling. Available at: [Link]

-

Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Available at: [Link]

-

PMC. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Available at: [Link]

-

PMC. (n.d.). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Available at: [Link]

-

SciELO. (2024, July 5). Integration of LBDD and SBDD Studies on Drug Design: A Fatty Acid Amide Hydrolase (FAAH) Case Study. Available at: [Link]

-

PNAS. (2008, September 2). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Available at: [Link]

-

Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. Available at: [Link]

-

ACS Publications. (2021, April 26). Design and Structure–Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. Available at: [Link]

-

Preprints.org. (2022, October 7). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Available at: [Link]

-

ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. Available at: [Link]

-

TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores. Available at: [Link]

-

LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Available at: [Link]

-

ResearchGate. (2021, October 5). How to do validation of ligand-based pharmacophore model in Ligandscout?. Available at: [Link]

-

CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. Available at: [Link]

-

YouTube. (2024, December 20). Pharmacophore Guided Docking Using MOE | Molecular Docking Tutorial. Available at: [Link]

-

eScholarship. (n.d.). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. Available at: [Link]

-

RSC Publishing. (n.d.). Novel activity-based probes for N-acylethanolamine acid amidase. Available at: [Link]

-

PubMed. (2020, July 23). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted.... Available at: [Link]

-

Chemical Journal of Kazakhstan. (2023, March 30). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available at: [Link]

-

ResearchGate. (2025, October 11). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 3. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of computational methods to the design of fatty acid amide hydrolase (FAAH) inhibitors based on a carbamic template structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 7. nano-ntp.com [nano-ntp.com]

- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 12. pnas.org [pnas.org]

- 13. mdpi.com [mdpi.com]

- 14. schrodinger.com [schrodinger.com]

- 15. Directory of in silico Drug Design tools [click2drug.org]

- 16. Ligand and Pharmacophore based Design | BIOVIA - Dassault Systèmes [3ds.com]

- 17. researchgate.net [researchgate.net]

Molecular weight and exact mass calculation for (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide

Technical Guide: Molecular Weight & Exact Mass Characterization of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide

Executive Summary

In pharmaceutical research, the distinction between Average Molecular Weight (MW) and Exact Mass is not merely semantic—it is the difference between calculating molarity for dosing and validating chemical identity via High-Resolution Mass Spectrometry (HRMS).

This guide provides a rigorous technical breakdown of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (Formula: C₁₁H₁₄BrNO₂ ). It details the stoichiometric calculations required for formulation and the isotopic physics necessary for analytical validation, specifically focusing on the unique mass spectral signature introduced by the bromine atom.

Part 1: Structural Elucidation & Stoichiometry

Before performing mass calculations, we must validate the elemental composition derived from the IUPAC name.

-

Core Scaffold: Acetamide (C₂H₅NO backbone).

-

Substituent 1 (N-terminus): 1-(4-Bromophenyl)ethyl group.

-

Contains a chiral center at the ethyl linkage (R-configuration).

-

Contains a para-substituted benzene ring with Bromine.

-

-

Substituent 2 (C-terminus): 2-Methoxy group (-CH₂-O-CH₃).

Elemental Formula Derivation:

-

Carbon (C): 6 (benzene) + 2 (ethyl) + 2 (acetyl) + 1 (methoxy) = 11

-

Hydrogen (H): 4 (benzene) + 4 (ethyl) + 1 (amide) + 2 (acetyl) + 3 (methoxy) = 14

-

Nitrogen (N): 1

-

Oxygen (O): 2

Final Formula: C₁₁H₁₄BrNO₂

Part 2: Theoretical Mass Calculations

This section contrasts the Average Molecular Weight (used for gravimetric measurements) against the Monoisotopic Mass (used for HRMS identification).

Constants and Atomic Weights (IUPAC 2022 Standard)

Values sourced from the Commission on Isotopic Abundances and Atomic Weights (CIAAW).[7][8]

| Element | Average Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) | Principal Isotope | Abundance (%) |

| Carbon | 12.011 | 12.00000 | ¹²C | 98.93 |

| Hydrogen | 1.008 | 1.00783 | ¹H | 99.98 |

| Nitrogen | 14.007 | 14.00307 | ¹⁴N | 99.64 |

| Oxygen | 15.999 | 15.99491 | ¹⁶O | 99.76 |

| Bromine | 79.904 | 78.91834 | ⁷⁹Br | 50.69 |

| (Isotope 2) | 80.91629 | ⁸¹Br | 49.31 |

Calculation Table

| Metric | Calculation Basis | Result | Application |

| Average Molecular Weight | Sum of Average Atomic Weights | 272.14 g/mol | Molarity, Dosing, Yield % |

| Monoisotopic Mass (M) | Sum of Principal Isotopes (⁷⁹Br) | 271.0208 Da | HRMS Target (Base Peak) |

| Isotopologue Mass (M+2) | Sum using Secondary Isotope (⁸¹Br) | 273.0188 Da | HRMS Confirmation Peak |

Critical Insight: Unlike chlorine (3:1 ratio), Bromine isotopes (⁷⁹Br and ⁸¹Br) exist in a nearly 1:1 ratio . In Mass Spectrometry, this molecule will not appear as a single peak but as a doublet separated by 2.0 mass units, with nearly equal intensity.

Part 3: Analytical Validation (HRMS Protocol)

To confirm the identity of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide, researchers typically use Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

The Ionization Pathway (Electrospray Ionization - ESI)

In positive ion mode (ESI+), the molecule forms a protonated adduct

-

Target Ion (⁷⁹Br):

-

Target Ion (⁸¹Br):

Visualizing the Workflow

Figure 1: LC-MS/MS workflow illustrating the generation of the characteristic isotopic doublet.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol.

-

Dilute to 1 µg/mL (1 ppm) using 50:50 Methanol:Water + 0.1% Formic Acid (proton source).

-

-

Instrument Setup (Generic Q-TOF/Orbitrap):

-

Source: ESI Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Mass Range: 100–500 m/z (Target is ~272).

-

-

Data Acquisition:

-

Acquire data for 1 minute.

-

Apply lock-mass correction (e.g., Leucine Enkephalin) for <5 ppm mass accuracy.

-

-

Data Analysis (Pass/Fail Criteria):

-

Exact Mass: Observed m/z must be within ±5 ppm of 272.0281 .

-

Isotope Pattern: The intensity ratio of m/z 272.0281 to 274.0261 must be approximately 1:1 (specifically 100% : 97.3%).

-

Part 4: Isotopic Logic & Data Interpretation

The presence of Bromine creates a specific logical check for the researcher. If you observe a single peak at 272.0281 without the accompanying peak at 274.0261, the compound is not brominated , regardless of the accurate mass match.

Figure 2: Decision logic for validating brominated compounds via Mass Spectrometry.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). (2022).[7][8] Standard Atomic Weights of the Elements 2021. International Union of Pure and Applied Chemistry.[7][8][9]

-

[Link]

-

-

Murray, K. K., et al. (2013). Definitions of Terms Relating to Mass Spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(7), 1515-1609.

-

[Link]

-

-

National Institute of Standards and Technology (NIST). (2023). Atomic Weights and Isotopic Compositions for All Elements.

-

[Link]

-

Sources

- 1. ck12.org [ck12.org]

- 2. Isotopes of bromine - Wikipedia [en.wikipedia.org]

- 3. Standard Atomic Weights of the Chemical Elements [chemlin.org]

- 4. Bromine has two naturally occurring isotopes (Br-79 and Br-81) - Tro 6th Edition Ch 2 Problem 85b [pearson.com]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. iupac.org [iupac.org]

- 9. The Table of Standard Atomic Weights—An exercise in consensus - PMC [pmc.ncbi.nlm.nih.gov]

Stability of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide under ambient conditions

Executive Summary

Verdict: (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide is predicted to exhibit high stability under ambient conditions (25°C / 60% RH). However, its specific structural features—a chiral benzylic center and an electron-withdrawing bromine substituent—introduce latent risks for racemization under stress conditions, rather than gross chemical degradation.

This technical guide provides a rigorous structural analysis, predicted degradation mechanisms, and a validation protocol based on ICH Q1A(R2) standards to confirm this stability profile.

Structural Analysis & Physicochemical Properties[1][2][3]

To understand the stability of this molecule, we must first deconstruct its functional groups and their electronic interactions.

| Feature | Structure Segment | Electronic Effect | Stability Implication |

| Chiral Center | (R)-1-phenylethylamine moiety | Benzylic proton is acidic ( | Risk: Racemization under basic conditions or high heat. |

| Aryl Substituent | 4-Bromophenyl | Inductive electron-withdrawing (-I effect) | Risk: Increases acidity of benzylic proton, slightly increasing racemization risk compared to unsubstituted analogs. |

| Amide Bond | Secondary Amide | Resonance stabilization | Stability: High. Resistant to hydrolysis except under extreme pH/Temp. |

| Ether Linkage | 2-Methoxy group | Inductive electron-withdrawing (-I effect) on carbonyl | Nuance: Makes carbonyl slightly more electrophilic, potentially accelerating hydrolysis relative to simple acetamides, but still slow. |

Physical State Prediction

Based on structural analogs (e.g., N-(1-phenylethyl)acetamide, mp 75-78°C), this compound is likely a crystalline solid at ambient temperature. Solid-state stability is generally superior to solution stability due to restricted molecular mobility, which limits bimolecular degradation reactions [1].

Predicted Degradation Pathways[4]

While the amide bond is robust, the specific combination of the electron-poor aromatic ring and the chiral center dictates the degradation logic.

A. Racemization (The Primary Risk)

The benzylic proton is the "soft spot" of this molecule. The 4-Bromo substituent pulls electron density from the aromatic ring, which in turn stabilizes the benzylic carbanion intermediate if that proton is removed.

-

Mechanism: Base-catalyzed proton abstraction followed by reprotonation from the opposite face.

-

Trigger: Strong bases (e.g., NaOH, alkoxides) or extreme heat (>100°C).

-

Ambient Risk: Negligible, provided the material is neutral.

B. Hydrolysis

The amide bond can hydrolyze to release (R)-1-(4-bromophenyl)ethanamine and methoxyacetic acid.

-

Mechanism: Nucleophilic attack at the carbonyl carbon.

-

Trigger: Strong acid (HCl) or Base (NaOH) + Heat.

-

Ambient Risk: Extremely low. Amide half-lives at neutral pH are typically measured in years.

C. Benzylic Oxidation

The benzylic position is susceptible to radical autoxidation to form a peroxide or ketone.

-

Trigger: UV light + Oxygen.

-

Ambient Risk: Low, unless stored in direct sunlight.

Degradation Logic Map (DOT Visualization)

Figure 1: Theoretical degradation pathways. Under ambient conditions, the equilibrium heavily favors the stable, intact molecule.

Experimental Validation Protocol

To scientifically confirm the stability, you cannot rely on prediction alone. The following protocol aligns with ICH Q1A(R2) guidelines for stability testing of new drug substances [2].

Phase 1: Analytical Method Development (Chiral HPLC)

Standard HPLC cannot detect racemization. You must develop a chiral method.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol (90:10) or Hexane : Ethanol (isocratic).

-

Detection: UV at 254 nm (Strong absorption from 4-Bromophenyl group).

-

Resolution Goal: Baseline separation of (R) and (S) enantiomers (

).

Phase 2: Forced Degradation (Stress Testing)

Perform these tests before long-term stability studies to identify degradation products.

| Stress Condition | Procedure | Expected Result |

| Acid Hydrolysis | 1N HCl, Reflux, 24h | < 5% degradation (Amide cleavage). |

| Base Hydrolysis | 1N NaOH, Reflux, 24h | < 10% degradation (Cleavage). Check for Racemization. |

| Oxidation | 3% | < 2% degradation (Benzylic oxidation). |

| Thermal | Solid state, 105°C, 3 days | Stable (Check for melting/racemization). |

| Photostability | 1.2 million lux hours (ICH Q1B) | Stable (Protect from light if degradation > 2%). |

Phase 3: Long-Term Stability Study (Ambient)

-

Storage: 25°C ± 2°C / 60% RH ± 5%.

-

Container: Double polyethylene bag inside a high-density polyethylene (HDPE) drum (simulated).

-

Timepoints: 0, 3, 6, 9, 12, 18, 24 months.

-

Acceptance Criteria:

-

Assay: 98.0% – 102.0%

-

Chiral Purity:

ee -

Total Impurities:

[1]

-

Workflow Diagram (DOT Visualization)

Figure 2: Step-by-step stability validation workflow ensuring regulatory compliance.

Handling and Storage Recommendations

Based on the chemical profile, the following handling procedures are recommended to ensure maximum shelf-life.

-

Moisture Protection: While hydrolysis is slow, amides are hygroscopic. Store in tightly sealed containers with desiccants (Silica gel).

-

Light Protection: The aryl bromide moiety can be photosensitive over long durations. Use amber glass or opaque HDPE containers.

-

Avoid Strong Bases: Do not store near volatile amines or strong bases to prevent potential racemization over years of storage.

References

- Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.

-

ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3] [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative source for amide hydrolysis kinetics and benzylic proton acidity).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Methodological & Application

Step-by-step preparation of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide from (R)-1-(4-bromophenyl)ethanamine

Abstract & Scope

This application note details the optimized protocol for the stereoselective preparation of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (Target 3 ). This structural motif—a chiral benzylamine acylated with an ether-functionalized acid—is frequently encountered in the synthesis of anticonvulsants (e.g., Lacosamide analogs) and novel agrochemical fungicides.

The guide prioritizes the Acid Chloride Route (Method A) due to its superior atom economy and scalability compared to peptide coupling agents. However, a HATU-mediated protocol (Method B) is provided as a mild alternative for high-throughput screening (HTS) campaigns where acid chloride stability is a concern.

Key Technical Objectives

-

Stereochemical Integrity: Maintain >99% ee of the (R)-configuration at the benzylic center.

-

Yield Optimization: Achieve isolated yields >85%.

-

Purification Efficiency: Minimize chromatographic requirements via optimized workup procedures.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions) where the chiral amine attacks the activated carbonyl of 2-methoxyacetyl chloride.

Figure 1: Reaction pathway for the acylation of (R)-1-(4-bromophenyl)ethanamine.[1]

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Purity Req. |

| (R)-1-(4-bromophenyl)ethanamine | 200.08 | 1.0 | Limiting Reagent | >98% ee |

| 2-Methoxyacetyl chloride | 108.52 | 1.1 - 1.2 | Acylating Agent | >97% |

| Triethylamine (TEA) | 101.19 | 1.5 - 2.0 | Base (Scavenger) | Anhydrous |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent (0.1 M) | Anhydrous |

| 1 M HCl (aq) | - | Wash | Quench/Purification | Grade |

Equipment

-

Reactor: 3-neck round bottom flask (inert atmosphere).

-

Temperature Control: Ice/water bath (0°C).

-

Addition: Pressure-equalizing addition funnel (for scale >5g) or syringe pump.

-

Monitoring: TLC (SiO2, 50% EtOAc/Hexane) or LC-MS.

Method A: Acid Chloride Protocol (Standard)

Rationale: This method is preferred for its robustness. The reaction is rapid (<2 hours) and the byproduct (triethylamine hydrochloride) is water-soluble, simplifying purification.

Step-by-Step Procedure

-

Preparation of Amine Solution:

-

In a flame-dried flask under Nitrogen (

), dissolve (R)-1-(4-bromophenyl)ethanamine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M). -

Add Triethylamine (1.5 equiv).

-

Why: The base must be present before the acid chloride is added to immediately neutralize the HCl generated, preventing protonation of the unreacted amine which would render it non-nucleophilic [1].

-

-

Controlled Addition (Critical Step):

-

Cool the solution to 0°C .

-

Dissolve 2-methoxyacetyl chloride (1.1 equiv) in a minimal amount of DCM.

-

Add the acid chloride solution dropwise over 15–20 minutes.

-

Why: Exotherm control is vital. While benzylic amines are relatively resistant to racemization, high temperatures can promote side reactions or loss of volatile acid chlorides [2].

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (RT) naturally.

-

Stir for 1–2 hours.

-

Checkpoint: Monitor by TLC. The amine spot (polar, stains with Ninhydrin) should disappear; the amide product (less polar, UV active) should appear.

-

-

Workup (Self-Validating Purification):

-

Quench: Add water (equal volume to solvent). Stir for 5 mins.

-

Acid Wash: Wash organic layer with 1 M HCl (2x).

-

Validation: This step removes any unreacted starting amine (converting it to the water-soluble HCl salt) and excess TEA.

-

-

Base Wash: Wash organic layer with Saturated

(2x).-

Validation: This neutralizes any residual acid and removes hydrolyzed acid chloride (methoxyacetic acid).

-

-

Drying: Dry over

, filter, and concentrate in vacuo.

-

-

Final Purification:

-

Typically, the crude material is >95% pure.

-

If necessary, recrystallize from EtOAc/Hexane (1:3) or perform flash chromatography (Gradient: 0%

40% EtOAc in Hexane).

-

Method B: HATU Coupling (Alternative)

Rationale: Use this method if the acid chloride is unavailable or if the substrate contains acid-sensitive protecting groups elsewhere.

Protocol

-

Dissolve 2-methoxyacetic acid (1.1 equiv) in DMF (0.1 M).

-

Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins to activate the acid (formation of the O-At ester).

-